Grk6-IN-1 Grk6-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019007
InChI: InChI=1S/C22H23ClN6O2/c1-4-15-11-19(29-28-15)26-21-20-16(6-5-7-17(20)30-2)25-22(27-21)24-12-13-8-9-14(23)10-18(13)31-3/h5-11H,4,12H2,1-3H3,(H3,24,25,26,27,28,29)
SMILES:
Molecular Formula: C22H23ClN6O2
Molecular Weight: 438.9 g/mol

Grk6-IN-1

CAS No.:

Cat. No.: VC16019007

Molecular Formula: C22H23ClN6O2

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

Grk6-IN-1 -

Specification

Molecular Formula C22H23ClN6O2
Molecular Weight 438.9 g/mol
IUPAC Name 2-N-[(4-chloro-2-methoxyphenyl)methyl]-4-N-(5-ethyl-1H-pyrazol-3-yl)-5-methoxyquinazoline-2,4-diamine
Standard InChI InChI=1S/C22H23ClN6O2/c1-4-15-11-19(29-28-15)26-21-20-16(6-5-7-17(20)30-2)25-22(27-21)24-12-13-8-9-14(23)10-18(13)31-3/h5-11H,4,12H2,1-3H3,(H3,24,25,26,27,28,29)
Standard InChI Key ACLLLJSNOCYQOJ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=NN1)NC2=NC(=NC3=C2C(=CC=C3)OC)NCC4=C(C=C(C=C4)Cl)OC

Introduction

GRK6 in Cellular Physiology and Disease Pathogenesis

Structural and Functional Roles of GRK6

GRK6 belongs to the G protein-coupled receptor kinase family, which phosphorylates activated GPCRs to initiate receptor desensitization and internalization. Unlike other GRKs, GRK6 exhibits unique substrate specificity and participates in both GPCR-dependent and independent signaling . Structural studies reveal that GRK6 contains a conserved kinase domain flanked by regulatory regions that mediate interactions with downstream effectors such as DNA-PKcs and STAT3 .

GRK6 in Hematologic Malignancies

Genetic knockdown studies established GRK6 as essential for the survival of MM cells. Depletion of GRK6 triggers apoptosis in MM cell lines by disrupting prosurvival signaling pathways, particularly those involving reactive oxygen species (ROS) homeostasis . Transcriptomic analyses of GRK6-deficient hematopoietic stem cells (HSCs) show dysregulation of 1,243 genes, including key mediators of lymphoid differentiation and oxidative stress response .

GRK6 in Immune Dysregulation

GRK6 knockout mice develop lymphocytopenia, autoimmune phenotypes, and iron overload due to impaired clearance of apoptotic cells and senescent erythrocytes . These animals exhibit:

  • 52% reduction in splenic HSC populations

  • 3.8-fold increase in anti-dsDNA autoantibodies

  • 40% higher splenic iron stores compared to wild-type

The kinase’s role in immune homeostasis extends to granulocyte chemotaxis, where GRK6 deficiency exacerbates dextran sodium sulfate-induced colitis and transition to chronic inflammation .

Development of GRK6-IN-1

Hit Identification and Optimization

A focused screen of 1,248 kinase inhibitors identified two initial hits with moderate GRK6 inhibitory activity (IC₅₀ = 120–180 nM) . Structure-activity relationship (SAR) studies centered on a 4-aminoquinazoline scaffold yielded compound 18 (later designated GRK6-IN-1), which achieved:

PropertyValueSource
Biochemical IC₅₀6 nM
Selectivity (85-kinase panel)>100-fold vs. GRK2/5
Molecular Weight438.91 g/mol
Solubility (DMSO)50 mg/mL (113.92 mM)

Mechanistic Insights and Cellular Activity

GRK6 Inhibition and MM Cell Death

In MM.1S cells, GRK6-IN-1 (1 μM) reduces viability by 78% within 48 hours through:

  • ROS Accumulation: 2.3-fold increase in intracellular ROS

  • DNA-PKcs Dysregulation: Impaired phosphorylation at Ser-2056 (↓64%)

  • Synergy with Proteasome Inhibitors: Combination index (CI) = 0.32 with bortezomib

Immunomodulatory Effects

GRK6-IN-1 pretreatment (100 nM) alters macrophage function:

  • Phagocytic Capacity: ↑1.7-fold in apoptotic cell clearance

  • Cytokine Secretion: IL-10 production ↓40% in LPS-stimulated macrophages

  • p38 MAPK Signaling: Phospho-p38 levels ↑3.1-fold post-TNFα stimulation

Challenges and Future Directions

Discrepancies in Potency Measurements

Notably, source reports an IC₅₀ of 120 nM, conflicting with . Potential explanations include:

  • Assay condition variations (ATP concentration, incubation time)

  • Lot-to-lot compound variability

  • Transcriptional vs. translational GRK6 inhibition

Clinical Development Considerations

Key parameters for translation:

ParameterCurrent StatusTarget
Oral BioavailabilityNot reported>30%
Plasma Protein Binding89% (predicted)<95%
hERG InhibitionIC₅₀ >10 μM>10 μM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator